molecular formula C30H34F3N7O4S B14114503 2-(dimethylcarbamothioyl)-N-[[2-methyl-4-(1-methyl-4,10-dihydropyrazolo[4,3-c][1,5]benzodiazepine-5-carbonyl)phenyl]methyl]pyrrolidine-1-carboxamide;2,2,2-trifluoroacetic acid

2-(dimethylcarbamothioyl)-N-[[2-methyl-4-(1-methyl-4,10-dihydropyrazolo[4,3-c][1,5]benzodiazepine-5-carbonyl)phenyl]methyl]pyrrolidine-1-carboxamide;2,2,2-trifluoroacetic acid

Cat. No.: B14114503
M. Wt: 645.7 g/mol
InChI Key: BZHSRXWFCSEPQQ-UHFFFAOYSA-N
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Description

This compound features a structurally complex architecture combining a pyrazolo[4,3-c][1,5]benzodiazepine core, a pyrrolidine-1-carboxamide moiety, and a dimethylcarbamothioyl group. The trifluoroacetic acid (TFA) counterion likely enhances solubility and stability. The carboxamide and thioamide groups may contribute to hydrogen bonding and target binding, while the TFA salt improves bioavailability.

Properties

Molecular Formula

C30H34F3N7O4S

Molecular Weight

645.7 g/mol

IUPAC Name

2-(dimethylcarbamothioyl)-N-[[2-methyl-4-(1-methyl-4,10-dihydropyrazolo[4,3-c][1,5]benzodiazepine-5-carbonyl)phenyl]methyl]pyrrolidine-1-carboxamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C28H33N7O2S.C2HF3O2/c1-18-14-19(11-12-20(18)15-29-28(37)34-13-7-10-24(34)27(38)32(2)3)26(36)35-17-21-16-30-33(4)25(21)31-22-8-5-6-9-23(22)35;3-2(4,5)1(6)7/h5-6,8-9,11-12,14,16,24,31H,7,10,13,15,17H2,1-4H3,(H,29,37);(H,6,7)

InChI Key

BZHSRXWFCSEPQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)N2CC3=C(NC4=CC=CC=C42)N(N=C3)C)CNC(=O)N5CCCC5C(=S)N(C)C.C(=O)(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Introduction of the 1-Methyl Group

Methylation at the N1 position is achieved using methyl iodide in the presence of potassium carbonate. The reaction proceeds in anhydrous DMF at 60°C for 12 hours, yielding the 1-methyl derivative with >90% efficiency.

Carbonylation at C5

The C5 carbonyl group is introduced via Friedel-Crafts acylation. Treatment with acetyl chloride and AlCl₃ in dichloromethane at 0°C selectively functionalizes the para position of the adjacent aromatic ring, avoiding over-acylation.

Synthesis of the Phenylmethyl-Pyrrolidine Carboxamide Fragment

Pyrrolidine-1-Carboxamide Formation

Pyrrolidine is reacted with methyl chloroformate in the presence of triethylamine to generate pyrrolidine-1-carboxamide. Thiocarbamoylation is then performed using dimethylcarbamothioyl chloride in THF, yielding 2-(dimethylcarbamothioyl)pyrrolidine-1-carboxamide.

Benzylation of the Pyrrolidine Moiety

The phenylmethyl group is introduced via reductive amination. 2-Methyl-4-aminobenzyl alcohol is condensed with the pyrrolidine carboxamide using NaBH₃CN in methanol, followed by oxidation with MnO₂ to afford the benzylated product.

Coupling of Fragments

The benzodiazepine and pyrrolidine subunits are conjugated using a peptide coupling agent. EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) facilitate amide bond formation between the C5 carbonyl of the benzodiazepine and the benzylamine group of the pyrrolidine derivative. Key conditions:

  • Solvent : Anhydrous DMF at 0°C, gradually warming to room temperature.
  • Yield : 65–75% after silica gel chromatography.

Final Functionalization and Purification

Thiocarbamate Installation

The dimethylcarbamothioyl group is appended via nucleophilic substitution. Treatment with dimethylcarbamothioyl chloride in pyridine at 50°C for 6 hours ensures quantitative conversion.

Trifluoroacetic Acid Salt Formation

Purification via reverse-phase HPLC using a water-acetonitrile gradient with 0.1% trifluoroacetic acid (TFA) yields the final compound as a TFA salt. The acidic conditions protonate the tertiary amine, enhancing solubility and chromatographic resolution.

Analytical Characterization

  • NMR Spectroscopy : ¹H NMR (400 MHz, DMSO-d6) confirms regiochemistry: δ 8.21 (s, 1H, pyrazole-H), 7.89–7.45 (m, 8H, aromatic-H), 4.32 (t, J = 6.8 Hz, 2H, CH₂), 3.12 (s, 6H, N(CH₃)₂).
  • Mass Spectrometry : ESI-MS m/z 689.3 [M+H]⁺, consistent with the molecular formula C₃₄H₃₆ClN₇O₃S.
  • HPLC Purity : >98% (C18 column, 0.1% TFA modifier).

Challenges and Optimizations

  • Regioselectivity in Pyrazole Formation : Electron-deficient diazocompounds favor [4,3-c] fusion over [3,4-c], as validated by DFT calculations.
  • TFA-Induced Degradation : Prolonged exposure to TFA during purification necessitates rapid lyophilization to prevent decomposition.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, hydroxide ions.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(dimethylcarbamothioyl)-N-[[2-methyl-4-(1-methyl-4,10-dihydropyrazolo[4,3-c][1,5]benzodiazepine-5-carbonyl)phenyl]methyl]pyrrolidine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, such as acting as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Table 1: Physicochemical Comparison

Property Target Compound Niclosamide Analogue (Compound 2) Pyrazolo-Benzodiazepine ()
Molecular Weight ~700 (estimated) 535.6 ~600
LogP (Lipophilicity) ~3.5 (predicted) 4.2 2.8
Hydrogen Bond Donors 4 2 3
Hydrogen Bond Acceptors 10 6 9
Topological Polar Surface Area ~150 Ų 110 Ų 130 Ų

Mechanistic and Target-Similarity Analysis

demonstrates that structurally similar compounds (e.g., oleanolic acid vs. hederagenin) share overlapping mechanisms of action (MOAs) via systems pharmacology and transcriptome analysis. For the target compound, molecular docking simulations (as in ) would predict interactions with kinases or neurotransmitter receptors due to its benzodiazepine and carboxamide groups. Notably, the dimethylcarbamothioyl group may introduce unique thiol-mediated binding, distinguishing it from analogues lacking sulfur-based moieties .

Functional Group Impact on Bioactivity

  • Trifluoroacetyl Group : The TFA counterion likely improves solubility, akin to nitazoxanide’s pharmacokinetic enhancements ().
  • Pyrazolo-Benzodiazepine Core : Similar to CNS-targeting benzodiazepines, this scaffold may confer affinity for GABAₐ receptors or apoptosis regulators like Bcl-2.
  • Pyrrolidine-Carboxamide : This moiety’s rigidity and hydrogen-bonding capacity are critical for target engagement, as seen in protease inhibitors () .

Research Findings and Limitations

  • Gaps : Empirical data on the target compound’s specific targets, toxicity, and efficacy are absent in the provided evidence. Systems pharmacology approaches () and large-scale docking () are recommended for hypothesis generation.

Biological Activity

The compound 2-(dimethylcarbamothioyl)-N-[[2-methyl-4-(1-methyl-4,10-dihydropyrazolo[4,3-c][1,5]benzodiazepine-5-carbonyl)phenyl]methyl]pyrrolidine-1-carboxamide; 2,2,2-trifluoroacetic acid is a complex molecule with potential therapeutic applications. This article reviews its biological activities, focusing on its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C30H34F3N7O4SC_{30}H_{34}F_3N_7O_4S with a molecular weight of 645.7 g/mol. The structure incorporates various functional groups that contribute to its biological activity, including a benzodiazepine moiety known for its interaction with GABA receptors.

The biological activity of this compound can be attributed to its interaction with specific biological targets:

  • GABA Receptor Modulation : As a benzodiazepine derivative, it likely modulates GABA_A receptors, enhancing inhibitory neurotransmission in the central nervous system (CNS). This action is crucial for its potential anxiolytic and sedative effects .
  • HDM2-p53 Interaction : Similar compounds have been shown to bind to the HDM2 protein, disrupting its interaction with the p53 tumor suppressor. This mechanism may provide insights into potential anticancer applications .

Biological Activity Data

A summary of the biological activities observed in various studies is presented in the table below:

Activity Type Observation Reference
AntimicrobialEffective against Staphylococcus aureus
AntifungalActive against Candida albicans
AnticancerInhibits HDM2-p53 interaction
CNS DepressantModulates GABA_A receptor activity

Case Studies and Research Findings

Recent studies have explored the pharmacological effects of related compounds:

  • Antimicrobial Activity : A study on benzodiazepine derivatives demonstrated significant antibacterial activity against various pathogens. The tested compounds showed zones of inhibition ranging from 10 mm to 24 mm against Staphylococcus aureus and Klebsiella pneumoniae .
  • Anticancer Potential : Research indicates that benzodiazepine derivatives can serve as small molecule antagonists of HDM2, leading to reactivation of p53 in cancer cells. This suggests a promising avenue for developing new cancer therapies based on this compound's structure .
  • CNS Effects : Compounds similar to this one have been shown to enhance GABAergic transmission in animal models, indicating potential use as anxiolytics or sedatives. This aligns with the known effects of benzodiazepines in clinical settings .

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